Sulfamethoxazole

Descripción

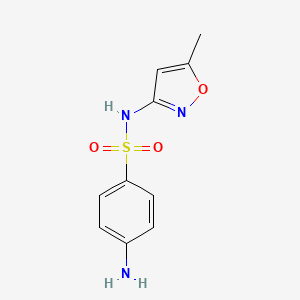

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKIGFTWXXRPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Record name | SULFAMETHOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sulfamethoxazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfamethoxazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026064 | |

| Record name | Sulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white powder. (NTP, 1992), Solid | |

| Record name | SULFAMETHOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER, ETHER & CHLOROFORM; 1 G IN 50 ML ALCOHOL & ABOUT 4 ML ACETONE; DISSOLVES IN HCL HYDROGEN CHLORIDE OR SODIUM HYDROXIDE SOLN THROUGH SALT FORMATION, Insoluble in ethyl ether, In water, 610 mg/L at 37 °C, The solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. When solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. At its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. Sulfamethoxazole lowered trimethoprim solubility by 13-74%. Similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. In water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale., 4.59e-01 g/L | |

| Record name | SID855654 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SULFAMETHOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethoxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide; 4-[[(4-)aminophenyl)sulfonyl]amino]-N-(5-methylisoxazol-3-yl]benzenesulfonamide; 5-methylisoxazol-3-amine; 4-aminobenzenesulfonic acid; 4-aminobenzenesulfonamide; 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide | |

| Record name | SULFAMETHOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-white powder, Almost white, Crystals from dilute ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER, Colorless crystalline powder | |

CAS No. |

723-46-6, 144930-01-8, 144993-89-5 | |

| Record name | SULFAMETHOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144930-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144993-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethoxazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethoxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfamethoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfamethoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamethoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfamethoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETHOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE42381TNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFAMETHOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

333 °F (NTP, 1992), 167 °C, MP: 209-210 °C; crystals from alcohol /N4-Acetylsulfamethoxazole/, MP: 171 °C | |

| Record name | SULFAMETHOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethoxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Sulfamethoxazole on Bacterial Folic Acid Synthesis

This guide provides an in-depth exploration of the biochemical and molecular mechanisms by which sulfamethoxazole exerts its antimicrobial effects. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development. We will delve into the intricacies of the bacterial folic acid synthesis pathway, the specific enzymatic inhibition by this compound, and the experimental methodologies used to characterize this interaction.

The Critical Role of Folic Acid in Bacterial Metabolism

Unlike humans, who obtain folic acid (Vitamin B9) from their diet, most bacteria must synthesize it de novo. This metabolic pathway is essential for bacterial survival as it produces tetrahydrofolate (THF), a crucial cofactor in the synthesis of essential biomolecules. THF and its derivatives are involved in one-carbon transfer reactions required for the synthesis of:

-

Purines and Pyrimidines: The building blocks of DNA and RNA.

-

Amino Acids: Such as methionine and glycine.

-

Thymidine: A nucleoside unique to DNA.

Consequently, the bacterial folic acid synthesis pathway represents an attractive target for antimicrobial agents, as its inhibition leads to a cessation of bacterial growth and replication (bacteriostasis).

The Bacterial Folic Acid Synthesis Pathway: A Point of Vulnerability

The synthesis of THF is a multi-step enzymatic process. A key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate (DHPP) to form 7,8-dihydropteroate. This step is unique to microorganisms and does not occur in humans, making DHPS an ideal target for selective toxicity.

Figure 1: The bacterial folic acid synthesis pathway, highlighting the inhibitory action of this compound on Dihydropteroate Synthase (DHPS).

This compound: A Competitive Inhibitor of DHPS

This compound is a sulfonamide antibiotic that functions as a structural analog of PABA. Its antimicrobial activity stems from its ability to act as a competitive inhibitor of the DHPS enzyme.

Mechanism of Competitive Inhibition

Due to its structural similarity to PABA, this compound can bind to the active site of the DHPS enzyme. However, it cannot be utilized as a substrate for the synthesis of 7,8-dihydropteroate. This binding event is a reversible, competitive process:

-

Competition: this compound and PABA compete for the same binding site on the DHPS enzyme.

-

Enzyme Sequestration: When this compound is bound, the enzyme is non-productively occupied, preventing PABA from binding and catalysis from occurring.

-

Concentration Dependence: The degree of inhibition is dependent on the relative concentrations of this compound and PABA. An excess of PABA can outcompete the inhibitor and restore enzyme activity, a hallmark of competitive inhibition.

This inhibition effectively halts the production of dihydropteroate, leading to a depletion of the downstream products, DHF and THF. The resulting shortage of essential building blocks for DNA, RNA, and proteins ultimately leads to the cessation of bacterial growth and division.

Experimental Characterization of this compound Activity

To rigorously study the mechanism of action of this compound, a series of biochemical and microbiological assays are employed. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Dihydropteroate Synthase (DHPS) Activity Assay

This assay quantifies the enzymatic activity of DHPS and the inhibitory effect of this compound by measuring the rate of product formation.

-

Principle: The activity of DHPS is determined by spectrophotometrically measuring the formation of a fluorescent product derived from the unreacted pteridine substrate. The rate of decrease in fluorescence is proportional to the enzyme's activity.

-

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.

-

DHPS Enzyme: Purified recombinant DHPS diluted to a working concentration (e.g., 50 nM) in assay buffer.

-

Substrates: 1 mM DHPP and 1 mM PABA stock solutions.

-

Inhibitor: this compound stock solution in DMSO, with serial dilutions prepared.

-

-

Assay Setup (96-well plate format):

-

Test Wells: 50 µL Assay Buffer, 10 µL DHPS enzyme, 10 µL this compound dilution.

-

Positive Control (No Inhibition): 50 µL Assay Buffer, 10 µL DHPS enzyme, 10 µL DMSO (vehicle).

-

Negative Control (No Enzyme): 60 µL Assay Buffer, 10 µL DMSO.

-

-

Incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Reaction Initiation: Add 20 µL of PABA and 10 µL of DHPP to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence (Excitation: 360 nm, Emission: 440 nm) every 60 seconds for 30 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot. The percent inhibition is calculated as: (1 - (V₀_inhibitor / V₀_control)) * 100.

-

-

Causality and Trustworthiness: The inclusion of a positive control (no inhibitor) establishes the baseline maximum enzyme activity, while the negative control (no enzyme) accounts for any background signal. Comparing the test wells to these controls allows for a reliable quantification of inhibition.

Protocol 2: Determination of the Inhibition Constant (Kᵢ)

The Kᵢ is a measure of the potency of an inhibitor. A lower Kᵢ value indicates a more potent inhibitor.

-

Principle: By measuring the enzyme kinetics at various substrate (PABA) and inhibitor (this compound) concentrations, the Kᵢ can be determined using graphical methods like the Lineweaver-Burk plot or non-linear regression analysis of the Michaelis-Menten equation.

-

Methodology:

-

Perform the DHPS activity assay as described in Protocol 1.

-

Set up a matrix of reactions with varying concentrations of PABA (e.g., 0.5x, 1x, 2x, 5x, 10x the Kₘ of PABA) and several fixed concentrations of this compound (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ).

-

Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

-

Data Analysis:

-

Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[PABA] for each inhibitor concentration. For a competitive inhibitor, the lines will intersect at the y-axis (1/Vₘₐₓ). The Kᵢ can be calculated from the slopes of these lines.

-

Non-linear Regression: Fit the velocity data directly to the Michaelis-Menten equation for competitive inhibition: V₀ = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S]).

-

-

Figure 2: A generalized experimental workflow for determining the inhibition constant (Ki) of this compound against DHPS.

Data Presentation: Enzyme Kinetics

The results from the Kᵢ determination experiment can be summarized in a table for clear comparison.

| Inhibitor | [PABA] (µM) | V₀ (µmol/min) | Kₘ (µM) | Vₘₐₓ (µmol/min) | Kᵢ (µM) |

| None (Control) | 1 - 50 | Data | 5.2 | 120 | N/A |

| This compound | 1 - 50 | Data | 15.6 | 120 | 2.5 |

Note: Data are representative examples.

This table clearly shows that in the presence of a competitive inhibitor like this compound, the apparent Kₘ for the substrate increases, while the Vₘₐₓ remains unchanged, a classic indicator of competitive inhibition.

Microbiological Consequences and Resistance

The ultimate consequence of DHPS inhibition is a bacteriostatic effect. However, the widespread use of sulfonamides has led to the emergence of resistance. The primary mechanisms of resistance to this compound are:

-

Target Modification: Chromosomal mutations in the folP gene, which encodes for DHPS, can lead to an enzyme with reduced affinity for sulfonamides while retaining its affinity for PABA.

-

Target Acquisition: Acquisition of mobile genetic elements (plasmids or transposons) carrying sulfonamide-resistant sul genes (sul1, sul2, sul3). These genes encode for alternative, highly resistant DHPS enzymes.

Conclusion

This compound remains a clinically important antibiotic due to its well-characterized mechanism of action targeting a crucial and vulnerable bacterial metabolic pathway. Its function as a competitive inhibitor of dihydropteroate synthase provides a textbook example of rational drug design. Understanding the molecular interactions, the methods for their characterization, and the mechanisms of resistance is paramount for the ongoing development of novel antimicrobial agents and for the effective use of existing therapies.

The Solubility of Sulfamethoxazole in Organic Solvents: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy. Sulfamethoxazole, a widely used sulfonamide antibiotic, exhibits variable solubility in different media, a factor of paramount importance in its drug development lifecycle. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We delve into the theoretical underpinnings of solubility, present curated quantitative solubility data, detail established experimental methodologies for its determination, and explore predictive models. This guide is intended to serve as a vital resource for researchers and professionals engaged in the formulation and development of this compound-based therapeutics.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The dissolution of an API in a solvent is a prerequisite for its absorption and subsequent pharmacological action. Poor solubility can lead to low bioavailability, therapeutic variability, and challenges in formulation development.[1] this compound, chemically known as 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, is a weak acid characterized by its bacteriostatic properties.[2] Its solubility is a key parameter that dictates its behavior in various pharmaceutical processes, from synthesis and purification to the formulation of final dosage forms. Understanding its solubility profile in different organic solvents is crucial for optimizing these processes.

Physicochemical Properties of this compound

A foundational understanding of this compound's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁N₃O₃S | [3][4] |

| Molecular Weight | 253.28 g/mol | [2][3] |

| Melting Point | 167-172 °C | [4][5] |

| pKa | ~5.6 | [3] |

| Log P (octanol-water) | 0.89 | [2] |

These properties, particularly its pKa and Log P, indicate that its solubility will be significantly influenced by the polarity and hydrogen bonding capacity of the solvent.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the intermolecular forces between the solute (this compound) and the solvent molecules. The principle of "like dissolves like" provides a qualitative understanding: solutes tend to dissolve in solvents with similar polarity and hydrogen bonding characteristics.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[6] This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict compatibility.[7]

Quantitative Solubility Data of this compound

The following tables summarize the experimentally determined solubility of this compound in various organic solvents at different temperatures. It is important to note that experimental conditions can influence these values.

Solubility in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Source(s) |

| Ethanol | Room Temp | ~0.25 | [8] |

| Dimethyl Sulfoxide (DMSO) | Room Temp | ~50 | [8] |

| Dimethylformamide (DMF) | Room Temp | ~50 | [8] |

| Acetone | Not Specified | Freely Soluble | [3] |

| Chloroform | Not Specified | Slightly Soluble | [5] |

Temperature-Dependent Solubility of this compound

One study determined the solubility of this compound in several solvents at various temperatures. While the full dataset is extensive, the trend shows a positive correlation between temperature and solubility, indicating that the dissolution process is endothermic. For instance, in methanol, ethanol, 1-propanol, 2-propanol, and chloroform, solubility was found to increase with temperature in the range of 293.15 K to 323.15 K. Another study confirmed this trend in water, methanol, ethanol, 1-propanol, acetone, and chloroform at temperatures of 15, 25, 37, and 45 °C.[9]

Note: Access to the full research articles containing the detailed mole fraction and g/L data at each temperature point is recommended for precise formulation work.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[10] It is a robust and reliable technique when performed correctly.

Principle

An excess amount of the solid drug is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved drug is determined using a suitable analytical method.[11]

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask or vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Place the sealed flasks in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.[1]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant. Filtration through a sub-micron filter (e.g., 0.22 µm) is a common and effective method for separating the saturated solution from the solid.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[1]

-

Data Analysis: Express the solubility in appropriate units, such as mg/mL, g/L, or mole fraction.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.

Predictive Models for this compound Solubility

Experimental determination of solubility can be time-consuming. Several mathematical models can be employed to correlate and predict solubility, aiding in solvent screening and formulation design.

The Jouyban-Acree Model

The Jouyban-Acree model is a widely used and accurate model for correlating the solubility of a drug in binary solvent mixtures at various temperatures.[12][13] The model takes into account the solubility of the drug in the neat solvents and includes interaction parameters to account for the non-ideal behavior of the solvent mixture. While specific model constants for this compound in various organic solvent mixtures require fitting experimental data, the model provides a powerful tool for predicting solubility in co-solvent systems.[14]

Application of Hansen Solubility Parameters

As previously mentioned, HSP can be a valuable predictive tool. By comparing the HSP of this compound with those of various organic solvents, a qualitative and semi-quantitative prediction of solubility can be made. Solvents with HSP values closer to those of this compound are expected to be better solvents.

A comprehensive list of HSP for common organic solvents is readily available.[15] The determination of the precise HSP for this compound would require experimental testing with a range of solvents.

Caption: Predictive relationship between solute and solvent HSPs.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a multifaceted property influenced by the physicochemical characteristics of both the drug and the solvent, as well as by temperature. This guide has provided a foundational understanding of these principles, presented available quantitative data, detailed the benchmark experimental method for solubility determination, and introduced powerful predictive models.

For drug development professionals, a thorough understanding and experimental determination of this compound's solubility in relevant solvent systems are indispensable for rational formulation design, process optimization, and ensuring the final product's quality and efficacy. Future research should focus on expanding the public database of this compound solubility in a wider array of green and novel solvents, as well as refining predictive models to further streamline the development process.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 723-46-6 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen solubility parameters [stenutz.eu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. mdpi.com [mdpi.com]

- 13. Drug Solubility Correlation Using the Jouyban-Acree Model: Effects of Concentration Units and Error Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

An In-depth Technical Guide to the Degradation Pathways of Sulfamethoxazole in Aqueous Environments

Preamble: The Environmental Imperative of Understanding Sulfamethoxazole's Fate

This compound (SMX), a sulfonamide antibiotic, has been a cornerstone of human and veterinary medicine for decades. Its widespread use, however, has led to its ubiquitous presence as a micropollutant in various aqueous environments, from wastewater effluents to surface and even drinking water.[1] The persistence of SMX and its transformation products (TPs) poses a significant ecological risk, most notably the potential for promoting antibiotic resistance in environmental bacteria.[2] For researchers, environmental scientists, and drug development professionals, a granular understanding of the mechanisms governing SMX's degradation is not merely an academic exercise; it is fundamental to developing effective water treatment strategies and assessing the full environmental lifecycle of pharmaceutical compounds. This guide provides a technical deep-dive into the primary degradation pathways of SMX, the experimental protocols to validate these processes, and the resulting transformation products.

Section 1: Core Physicochemical Properties of this compound

The environmental behavior of SMX is intrinsically linked to its chemical structure and properties. As an amphoteric compound, its speciation is highly dependent on the ambient pH, which in turn dictates its solubility, light absorption, and susceptibility to chemical or biological attack.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃O₃S | [3] |

| Molar Mass | 253.28 g/mol | [3] |

| Water Solubility | 0.5 g/L (Slightly soluble) | [4] |

| pKa₁ (Anilino group) | ~1.7 - 2.0 | [5] |

| pKa₂ (Sulfonamide group) | ~5.6 - 5.8 | [5] |

| Melting Point | 168 °C | [6] |

| log Kow (Octanol-Water Partition Coefficient) | 0.89 | [7] |

Causality Insight: The two pKa values are critical. At environmental pH (typically 6-8), a significant fraction of SMX exists in its anionic form (deprotonated sulfonamide group). This speciation influences its mobility, adsorption to sediments, and importantly, its photochemical properties and interaction with microbial enzymes.[8] For instance, the neutral species is often more susceptible to direct photolysis than the anionic form.[8]

Section 2: Abiotic Degradation Pathways

Abiotic processes, driven by light and water, are significant contributors to the natural attenuation of SMX in surface waters.

Photolysis: Degradation by Light

Photodegradation is a primary abiotic pathway for SMX in sunlit surface waters.[1] It can occur through two distinct mechanisms:

-

Direct Photolysis: Occurs when the SMX molecule directly absorbs ultraviolet (UV) radiation, primarily in the UV-B range (290-320 nm), leading to an excited state and subsequent chemical transformation.[5][9] This process is most relevant in shallow, clear water bodies where UV penetration is high.[5] The primary reaction involves the cleavage of the sulfonamide bond (S-N) between the benzene ring and the isoxazole ring.

-

Indirect Photolysis: This mechanism is mediated by photosensitizers naturally present in water, such as dissolved organic matter (humic acids) and nitrate ions.[9][10] These substances absorb sunlight and generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then attack and degrade the SMX molecule.[1][11] Indirect photolysis is crucial in deeper or more turbid waters where direct UV absorption by SMX is limited.[9] The hydroxyl radical addition to the aniline ring is a major pathway in this process.[1]

Hydrolysis: Reaction with Water

Hydrolysis involves the cleavage of chemical bonds by the addition of water. For sulfonamides like SMX, this process is generally slow under typical environmental pH and temperature conditions but can be a relevant pathway over long residence times.[12] The primary site of hydrolytic attack is the sulfonamide bond.

Studies have shown that hydrolysis is significantly influenced by pH, with faster rates observed in acidic and alkaline conditions compared to neutral pH.[13][14] The main hydrolysis pathways identified include hydroxylation, nitrification, and polymerization.[13][14] In some environmental compartments like the hyporheic zone (the region of sediment and porous space beneath and alongside a stream bed), hydrolysis rates can be enhanced due to the presence of reactive oxygen species.[13][15]

Section 3: Biotic Degradation Pathways

Microorganisms have evolved diverse metabolic machinery, some of which can degrade persistent organic pollutants like SMX. Biodegradation can lead to partial transformation or complete mineralization (conversion to CO₂, H₂O, and inorganic ions).

Microbial Metabolism

A number of bacterial strains, including species of Achromobacter, Pseudomonas, Sphingobacterium, and Microbacterium, have been identified as capable of degrading SMX.[4][14][16] These microorganisms can utilize SMX as a sole source of carbon, nitrogen, or energy.[14][16]

The initial steps in microbial degradation often mirror abiotic pathways, such as the cleavage of the S-N bond, yielding sulfanilic acid and 3-amino-5-methylisoxazole.[3] However, subsequent enzymatic reactions can further break down these primary intermediates. Common metabolic reactions include:

-

Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

-

Acetylation: Addition of an acetyl group to the N4-aniline amine.

-

Benzylic oxidation.

-

Ipso-hydroxylation: Hydroxylation at a substituted position on the aromatic ring, leading to the release of the sulfanilamide moiety.

Section 4: Engineered Degradation: Advanced Oxidation Processes (AOPs)

In wastewater treatment plants (WWTPs), conventional biological treatments are often inefficient at completely removing SMX.[4] Advanced Oxidation Processes (AOPs) are tertiary treatment technologies designed to degrade such recalcitrant compounds. AOPs are characterized by the generation of highly potent hydroxyl radicals (•OH).[17]

Common AOPs for SMX removal include:

-

Ozonation (O₃): Ozone can directly react with SMX or decompose to form •OH.

-

UV/H₂O₂: UV irradiation of hydrogen peroxide generates •OH.

-

Photo-Fenton (UV/H₂O₂/Fe²⁺): A highly efficient process where Fe²⁺ catalyzes the decomposition of H₂O₂ into •OH, with the reaction accelerated by UV light.[18]

-

Catalytic Ozonation and Photocatalysis: Using catalysts like TiO₂, carbon nanotubes (CNT), or iron-supported materials can enhance the efficiency of ozonation and photocatalytic processes, leading to faster degradation and higher mineralization rates.[7][17]

-

Electrochemical Oxidation: Using anodes like boron-doped diamond (BDD) can generate •OH and other oxidizing species to effectively degrade SMX.[19][20]

| AOP Method | Typical SMX Removal Efficiency | Key Insight | Source |

| Ozonation | >90% | Highly effective but may produce bromate in bromide-containing waters. | [21] |

| UV/H₂O₂ | >95% | Efficiency is dependent on H₂O₂ dosage and UV intensity. | [22] |

| Photo-Fenton | ~100% | Very rapid degradation, but requires acidic pH (~3.0) for optimal iron catalysis. | [18] |

| Catalytic Ozonation (Fe/CNT) | ~100% in < 30 min | Catalyst enhances ozone decomposition and radical generation. | [7] |

| Electrochemical Oxidation (BDD) | ~100% in < 5 min | Achieves rapid and complete removal, particularly with NaCl as an electrolyte. | [19] |

Section 5: Transformation Products and Ecotoxicity

The degradation of SMX is a double-edged sword. While the parent compound is removed, a constellation of transformation products (TPs) is formed. A critical aspect of risk assessment is understanding the fate and toxicity of these TPs, as some may be as or more harmful than SMX itself.[23][24]

For example, TPs modified at the para-amino group of the aniline ring often retain antibacterial activity, whereas those resulting from the breakdown of the core SMX structure typically lose this specific mode of action.[24] However, even without antibacterial effects, TPs can exhibit toxicity to aquatic organisms like algae, daphnids, and fish.[23] In silico tools like ECOSAR (Ecological Structure Activity Relationships) are often used for preliminary toxicity assessment when experimental data on TPs are lacking.[23][24]

Section 6: Experimental Methodologies: A Practical Guide

Investigating the degradation of SMX requires robust, self-validating experimental designs. Below are foundational protocols for studying the key degradation pathways.

General Experimental Workflow

A systematic approach is crucial for obtaining reproducible and defensible data. The workflow should be designed to isolate the mechanism of interest and accurately quantify the disappearance of the parent compound and the appearance of its TPs.

Protocol for Photolysis Studies

Objective: To determine the kinetics and products of direct and indirect photolysis of SMX.

Methodology:

-

Preparation: Prepare a stock solution of SMX in a suitable solvent (e.g., methanol) and spike it into ultrapure water or a buffered solution (e.g., phosphate buffer) to achieve the desired initial concentration (e.g., 10 mg/L).

-

Reactor Setup: Use UV-transparent quartz tubes as batch reactors. Place the tubes in a collimated beam apparatus equipped with a suitable lamp (e.g., medium-pressure mercury lamp for broad UV spectrum or specific lamps for environmental simulation).[21]

-

Self-Validating Controls:

-

Dark Control: Wrap identical reactors in aluminum foil to prevent light exposure. This control accounts for any degradation not induced by light (e.g., hydrolysis, adsorption to walls).

-

Indirect Photolysis Probes: To study the role of ROS, add specific quenchers. For example, add methanol or isopropanol to quench •OH radicals.

-

Sensitizers: To simulate natural waters, add known photosensitizers like humic acid or nitrate.

-

-

Execution: Irradiate the samples, ensuring constant mixing and temperature control. Withdraw aliquots at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 min).

-

Sample Processing: Immediately quench any ongoing photochemical reactions by adding a quenching agent like sodium sulfite or by placing samples in the dark on ice. Filter samples if necessary (e.g., 0.22 µm syringe filter) before analysis.

-

Analysis: Quantify the concentration of SMX and identify TPs using HPLC-MS/MS.

Causality Insight: The use of quartz tubes is essential because standard borosilicate glass absorbs a significant portion of the UV spectrum, which would invalidate direct photolysis measurements. Dark controls are non-negotiable to prove that the observed degradation is indeed photolysis.

Protocol for Biodegradation Studies

Objective: To isolate SMX-degrading microorganisms and assess their degradation efficiency and pathways.

Methodology:

-

Enrichment & Isolation:

-

Prepare a mineral salts medium (MSM) with SMX (e.g., 50 mg/L) as the sole carbon and nitrogen source.[14][25]

-

Inoculate the medium with an environmental sample (e.g., activated sludge from a WWTP).[2]

-

Incubate on a rotary shaker (e.g., 30°C, 150 rpm). Periodically transfer a small volume to fresh medium to enrich for SMX-degrading microbes.[25]

-

Isolate pure strains by plating serial dilutions of the enrichment culture onto MSM agar plates containing SMX.[25]

-

-

Batch Degradation Experiment:

-

Grow the isolated strain in a nutrient-rich medium, then harvest and wash the cells to prepare an inoculum.

-

Inoculate flasks containing MSM and a known concentration of SMX.

-

Self-Validating Controls:

-

Sterile Control: An un-inoculated flask containing MSM and SMX to check for abiotic degradation.

-

Killed Control: A flask inoculated with autoclaved (killed) biomass to account for adsorption of SMX to cell surfaces.[16]

-

-

-

Execution: Incubate the flasks under controlled conditions (temperature, shaking).

-

Sample Processing: At time intervals, withdraw samples. Separate the biomass from the supernatant by centrifugation or filtration.

-

Analysis: Analyze the supernatant for residual SMX and TPs via HPLC-MS/MS. Monitor bacterial growth by measuring optical density (OD₆₀₀).

Analytical Quantification: HPLC-MS/MS

Objective: To achieve sensitive and selective quantification of SMX and its TPs.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[26][27]

Typical Method Parameters:

-

Column: A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm).[26]

-

Mobile Phase: A gradient elution using water (A) and methanol or acetonitrile (B), both typically acidified with 0.1% formic acid to improve ionization.[26][28]

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is standard for SMX analysis.[28]

-

MS Detection:

-

For Quantification: Use Selected Reaction Monitoring (SRM) mode on a triple quadrupole mass spectrometer. Monitor at least two precursor-to-product ion transitions for confident identification and quantification. A common transition for SMX is m/z 254 → 156.[28]

-

For TP Identification: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential TPs, which allows for the prediction of their elemental composition.

-

Conclusion and Future Perspectives

The degradation of this compound in aquatic environments is a complex interplay of photochemical, hydrolytic, and biological processes. While significant progress has been made in identifying the major pathways and primary transformation products, substantial knowledge gaps remain. Future research must focus on the long-term fate of TPs, their potential for "back-transformation" to the parent compound[29], and their synergistic toxic effects in complex environmental mixtures. Furthermore, elucidating the specific enzymes and genetic pathways involved in biodegradation will be key to developing enhanced bioremediation strategies. For drug development professionals, integrating environmental fate and TP toxicity analysis early in the development pipeline is crucial for designing next-generation pharmaceuticals that are both effective and environmentally benign.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of Bacterial Strains Capable of this compound Mineralization from an Acclimated Membrane Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (CAS 723-46-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 723-46-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 14. Biodegradation and metabolic pathway of this compound by Sphingobacterium mizutaii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydrolysis of this compound in the hyporheic zone: kinetics, factors and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigarra.up.pt [sigarra.up.pt]

- 17. Prediction of hydrolysis pathways and kinetics of this compound: A machine-learning-based molecular dynamics and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Oxidative degradation of this compound from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Photocatalytic Degradation of Antibiotics Using Nanomaterials: Mechanisms, Applications, and Future Perspectives | MDPI [mdpi.com]

- 23. Antimicrobial Transformation Products in the Aquatic Environment: Global Occurrence, Ecotoxicological Risks, and Potential of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. Simultaneous determination of trimethoprim and this compound in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. eponline.com [eponline.com]

- 29. Direct photolysis of human metabolites of the antibiotic this compound: evidence for abiotic back-transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Action of Sulfamethoxazole and Trimethoprim: A Technical Guide to a Classic Antibacterial Combination

Introduction: The Principle of Synergy in Antimicrobial Action

In the landscape of antimicrobial therapeutics, the combination of sulfamethoxazole (SMX) and trimethoprim (TMP), often formulated as co-trimoxazole, stands as a testament to the power of synergistic interaction. While each component possesses bacteriostatic properties individually, their combined action results in a potent bactericidal effect.[1][2] This guide provides an in-depth exploration of the biochemical basis for this synergy, standardized methodologies for its quantitative assessment, and an overview of the clinical implications and resistance mechanisms. For drug development professionals, understanding this classic example of synergy offers valuable insights into the design and evaluation of novel combination therapies.

The strategic rationale for combining these two agents lies in their ability to sequentially block a critical metabolic pathway in bacteria: the synthesis of tetrahydrofolate (THF).[1][3][4] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication and bacterial survival.[5][6][7]

The Biochemical Core of Synergy: Sequential Blockade of the Folate Biosynthesis Pathway

Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo.[5][6] This metabolic distinction provides a selective target for antimicrobial agents. The synergistic action of SMX and TMP is a direct consequence of their inhibition of two distinct enzymes in this pathway.

-

This compound's Mode of Action: this compound is a structural analog of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS).[1][8][9] By competitively inhibiting DHPS, SMX prevents the conversion of PABA and dihydropterin pyrophosphate into dihydropteroate, a precursor to dihydrofolic acid (DHF).[1][10]

-

Trimethoprim's Mode of Action: Further down the pathway, trimethoprim targets the enzyme dihydrofolate reductase (DHFR).[3][9][11] TMP is a potent and selective inhibitor of bacterial DHFR, preventing the reduction of DHF to the biologically active tetrahydrofolate (THF).[1] Its affinity for bacterial DHFR is several thousand times greater than for the mammalian equivalent, ensuring selective toxicity.[1]

This sequential blockade creates a "one-two punch" that is far more effective than the action of either drug alone. Recent research has also uncovered a mutual potentiation mechanism, where TMP can enhance the activity of SMX by inhibiting the synthesis of a folate precursor, dihydropterin pyrophosphate (DHPPP).[1][12]

Quantitative Assessment of Synergy: Experimental Protocols

To rigorously evaluate the synergistic interaction between SMX and TMP, standardized in vitro methods are employed. The checkerboard assay and the time-kill curve analysis are two of the most widely accepted techniques.

The Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[13][14]

Experimental Protocol:

-

Preparation of Drug Dilutions: Prepare two-fold serial dilutions of this compound and trimethoprim in a 96-well microtiter plate. SMX is typically diluted along the y-axis (rows) and TMP along the x-axis (columns).[1][14]

-

Control Wells: Include wells with serial dilutions of each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).[15] A growth control well (no drugs) and a sterility control well (no bacteria) are also essential.

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1][16]

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.[1]

-

Data Analysis and Interpretation: After incubation, determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.[14] The FIC index is then calculated using the following formula:

FIC Index = FIC of SMX + FIC of TMP

Where:

-

FIC of SMX = (MIC of SMX in combination) / (MIC of SMX alone)

-

FIC of TMP = (MIC of TMP in combination) / (MIC of TMP alone)

-

Data Presentation:

| Interaction | FIC Index Value |

| Synergy | ≤ 0.5 |

| Additive/Indifference | > 0.5 to ≤ 4.0 |

| Antagonism | > 4.0 |

This table provides a standard interpretation of the Fractional Inhibitory Concentration (FIC) index values obtained from a checkerboard assay.[13]

Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.[17][18]

Experimental Protocol:

-

Preparation of Test Cultures: Prepare flasks containing broth with:

-

No drug (growth control)

-

This compound at a sub-MIC concentration (e.g., 0.5 x MIC)

-

Trimethoprim at a sub-MIC concentration (e.g., 0.5 x MIC)

-

The combination of SMX and TMP at the same sub-MIC concentrations.[15]

-

-

Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[15][19]

-

Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.[20]

-

Quantification: Perform serial dilutions of the collected aliquots and plate them on appropriate agar to determine the viable bacterial count (CFU/mL).[20]

-

Data Analysis and Interpretation: Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[1][19]

Data Presentation:

| Time (hours) | Growth Control (log₁₀ CFU/mL) | SMX alone (log₁₀ CFU/mL) | TMP alone (log₁₀ CFU/mL) | SMX + TMP (log₁₀ CFU/mL) |

| 0 | 5.7 | 5.7 | 5.7 | 5.7 |

| 2 | 6.5 | 6.2 | 6.1 | 5.1 |

| 4 | 7.8 | 7.1 | 6.9 | 4.2 |

| 6 | 8.9 | 7.5 | 7.3 | 3.1 |

| 8 | 9.2 | 7.6 | 7.4 | <2.0 |

| 24 | 9.5 | 7.8 | 7.6 | <2.0 |

This table presents hypothetical data from a time-kill curve analysis demonstrating the synergistic effect of SMX and TMP.

Clinical Relevance and Resistance Mechanisms

The synergistic combination of this compound and trimethoprim has been a cornerstone in the treatment of various bacterial infections, including urinary tract infections, respiratory tract infections, and Pneumocystis jirovecii pneumonia.[2][3][21] The typical 1:5 ratio of TMP to SMX in formulations aims to achieve a plasma concentration ratio of approximately 1:20, which is optimal for their synergistic activity.[1]

However, the emergence of bacterial resistance has limited its use in some clinical settings.[22] Resistance can arise through several mechanisms:

-

Target Enzyme Modification: Mutations in the genes encoding DHPS (folP) and DHFR (dhfr) can lead to altered enzymes with reduced affinity for this compound and trimethoprim, respectively.[23][24][25]

-

Enzymatic Bypass: Bacteria can acquire plasmid-encoded, drug-resistant variants of DHPS and DHFR, which bypass the inhibitory effects of the drugs.[23][24][26]

-

Overproduction of PABA: Some bacteria can overproduce PABA, which outcompetes this compound for binding to DHPS.[23][24]

-

Efflux Pumps: The active transport of the drugs out of the bacterial cell via efflux pumps can also contribute to resistance.[25]

Conclusion

The synergistic interaction between this compound and trimethoprim is a classic and elegant example of rational drug combination. By targeting two sequential steps in a vital metabolic pathway, this combination achieves a bactericidal effect that is significantly greater than the sum of its parts. A thorough understanding of the underlying biochemical mechanisms, coupled with robust in vitro assessment methodologies like the checkerboard and time-kill assays, is crucial for both the effective clinical application of this combination and for the development of future synergistic antimicrobial therapies. As the challenge of antimicrobial resistance continues to grow, the principles demonstrated by the SMX-TMP synergy will remain highly relevant in the ongoing search for novel treatment strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Trimethoprim and this compound - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. gosset.ai [gosset.ai]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 7. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced In Vitro Activity of Dihydrofolate Reductase and Dihydropteroase Synthase Inhibitors in Combination against Nocardia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. iosrjournals.org [iosrjournals.org]

- 19. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. cmaj.ca [cmaj.ca]

- 22. researchgate.net [researchgate.net]

- 23. Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. academic.oup.com [academic.oup.com]

- 26. Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole. | Sigma-Aldrich [merckmillipore.com]

An In-depth Technical Guide to the Identification of Sulfamethoxazole and its Metabolites in Wastewater

Preamble: The Environmental Imperative for Monitoring Sulfamethoxazole

The widespread use of the sulfonamide antibiotic, this compound (SMX), in human and veterinary medicine has led to its consistent detection in various environmental compartments, particularly wastewater.[1][2][3] The incomplete metabolism of SMX in the body and the limited removal efficiency of conventional wastewater treatment plants (WWTPs) contribute to its release into aquatic ecosystems.[2][4][5] This poses a significant environmental concern due to the potential for the development of antibiotic-resistant bacteria and ecotoxicological effects.[6] Furthermore, human metabolites of SMX can be excreted and subsequently revert to the parent compound in the environment, creating an additional source of the active antibiotic.[1][2][4][7] This guide provides a comprehensive technical overview for researchers, environmental scientists, and drug development professionals on the robust identification and quantification of SMX and its primary metabolites in wastewater.

Understanding the Targets: this compound and its Key Metabolites

A successful analytical strategy hinges on a thorough understanding of the target analytes. After administration, a significant portion of SMX is metabolized in the human body before excretion.[2][4] While only 15-25% of the parent drug is excreted unchanged, the majority is transformed into metabolites.[2][4]

The two major human metabolites of concern are:

-

N4-acetyl-sulfamethoxazole (Ac-SMX): This is the most abundant metabolite, accounting for approximately 43% of the excreted dose.[2][4] Ac-SMX can undergo deacetylation in WWTPs or the aquatic environment, transforming back into the active SMX.[2][7][8]

-

This compound-N1-glucuronide (SMX-Glu): This metabolite is formed through glucuronidation and constitutes about 9-15% of the excreted dose.[2][4]

Beyond these primary human metabolites, various transformation products (TPs) can be formed during wastewater treatment and through environmental degradation processes such as photolysis.[9][10][11][12] These TPs may have their own toxicological profiles and can sometimes revert to the parent compound.[9][11] Therefore, a comprehensive analytical approach should ideally encompass the parent compound, its major human metabolites, and potentially relevant TPs.

The Analytical Cornerstone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the trace-level detection and confident identification of SMX and its metabolites in complex matrices like wastewater, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard.[13][14][15][16] This powerful technique offers the requisite sensitivity and selectivity to distinguish target analytes from a myriad of interfering substances present in wastewater.

Causality in Method Development: Key LC-MS/MS Parameters

A robust LC-MS/MS method is not a "one-size-fits-all" solution. Each parameter must be carefully optimized to achieve the desired performance for the specific analytes and matrix.

| Parameter | Typical Choice & Rationale |

| Chromatographic Column | A C18 reversed-phase column is the workhorse for this application.[13][14] Its nonpolar stationary phase effectively retains the moderately polar SMX and its metabolites, allowing for their separation from more polar matrix components. |

| Mobile Phase | A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is commonly employed.[13][14][16] The acidic modifier promotes the protonation of the analytes, enhancing their ionization efficiency in the mass spectrometer. |

| Ionization Source | Electrospray ionization (ESI) in positive ion mode is the preferred choice.[14][16] The chemical structures of SMX and its metabolites readily accept a proton, making them amenable to positive ionization. |

| Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM) is the cornerstone of quantitative analysis.[15][16] This mode provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for each analyte, effectively filtering out background noise. |

Below is a diagram illustrating the logical workflow for developing a robust LC-MS/MS method for SMX and its metabolites.

Caption: LC-MS/MS Method Development Workflow.

Sample Preparation: The Critical Step for Accurate Quantification

The complexity of wastewater necessitates a robust sample preparation protocol to remove interfering matrix components and concentrate the target analytes. Solid-Phase Extraction (SPE) is the most widely adopted and effective technique for this purpose.[13][14][17]

A Self-Validating SPE Protocol

A well-designed SPE protocol should be a self-validating system, ensuring high and reproducible recoveries of the target analytes.

Step-by-Step SPE Protocol for Wastewater Samples:

-

Sample Collection and Preservation: Collect wastewater samples in clean glass bottles. To minimize microbial degradation, samples should be stored at 4°C and processed as soon as possible.

-

Filtration: Filter the water sample (e.g., 500 mL) through a glass fiber filter (e.g., 1 µm pore size) to remove suspended solids.[18]

-

pH Adjustment: Adjust the sample pH to approximately 4.[13][14] This ensures that the sulfonamides are in a neutral or slightly cationic state, promoting their retention on the SPE sorbent.

-

Internal Standard Spiking: Add a known amount of a labeled internal standard (e.g., d4-sulfamethoxazole) to the sample before extraction.[13] This is crucial for correcting for any analyte loss during sample preparation and for variations in instrument response.

-

SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB or a mixed-mode cation exchange cartridge) sequentially with methanol and then with acidified water (pH 4).[19] This activates the sorbent and ensures proper interaction with the sample.

-

Sample Loading: Load the pre-treated wastewater sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).[20]

-

Washing: Wash the cartridge with a small volume of pure water to remove any remaining salts and highly polar interferences.[20]

-

Elution: Elute the retained analytes from the cartridge using a suitable organic solvent, such as methanol or a mixture of methanol and acetonitrile.[13][20] Some methods may use a small amount of ammonia in the elution solvent to improve the recovery of acidic compounds.[20]

-